6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of chlorine and iodine substituents on the naphthalenone core, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common approach is the halogenation of a naphthalenone precursor. For example, starting with 3,4-dihydronaphthalen-1(2H)-one, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. Subsequent iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalenone core.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the iodine substituent.
8-Iodo-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine substituent.
3,4-Dihydronaphthalen-1(2H)-one: Lacks both halogen substituents.
Uniqueness
The presence of both chlorine and iodine atoms in 6-Chloro-8-iodo-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs
Properties
Molecular Formula |
C10H8ClIO |
---|---|
Molecular Weight |
306.53 g/mol |
IUPAC Name |
6-chloro-8-iodo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClIO/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 |
InChI Key |
UBUNBYNDVIZFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)I |
Origin of Product |
United States |
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